2-chloro-N-(2-chloroethyl)acetamide
Overview
Description
2-Chloro-N-(2-chloroethyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of a chloroacetamide group attached to an ethyl chain with an additional chlorine atom. While the specific compound is not directly studied in the provided papers, related compounds with chloroacetamide groups and various substitutions have been synthesized and analyzed, providing insights into the structural and chemical properties that could be extrapolated to 2-chloro-N-(2-chloroethyl)acetamide.
Synthesis Analysis
The synthesis of chloroacetamide derivatives typically involves the reaction of an amine with an acid chloride. For instance, N-[(trimethylsilyl)methyl]amine reacts with acid chlorides to produce silylated acetamides . Similarly, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane, followed by transsilylation to yield various silylated derivatives . These methods suggest that 2-chloro-N-(2-chloroethyl)acetamide could potentially be synthesized through a reaction involving 2-chloroethylamine and chloroacetyl chloride.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of acetamide derivatives. For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . These findings indicate that 2-chloro-N-(2-chloroethyl)acetamide may also exhibit specific intramolecular and intermolecular hydrogen bonds that influence its solid-state structure.
Chemical Reactions Analysis
The reactivity of chloroacetamide derivatives can be inferred from studies on similar compounds. For instance, the solvatochromic effects observed in 2-chloro-N-(2,4-dinitrophenyl) acetamide suggest that the compound's optical properties change with the polarity of the solvent, which could be indicative of a deprotonation process in polar solvents . This implies that 2-chloro-N-(2-chloroethyl)acetamide might also undergo similar solvent-dependent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives can be diverse. Conformational studies of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide using dipole moment measurements and quantum chemical calculations reveal the existence of preferred conformers . The conformation of the N-H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, which is a common feature in acetanilides and influences the hydrogen bonding and molecular packing . These studies suggest that the physical properties of 2-chloro-N-(2-chloroethyl)acetamide, such as melting point and solubility, would be affected by its molecular conformation and intermolecular interactions.
Scientific Research Applications
Herbicide Metabolism in Liver Microsomes : A study by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-(2-chloroethyl)acetamide, in human and rat liver microsomes. They found that these compounds undergo complex metabolic pathways, potentially leading to carcinogenic products. The study highlights the importance of understanding the metabolic processing of such chemicals in liver microsomes (Coleman et al., 2000).
Astrochemistry and Hydrogen Abstraction : In the realm of astrochemistry, Haupa, Ong, and Lee (2020) conducted a study on acetamide, which is structurally related to 2-chloro-N-(2-chloroethyl)acetamide. They found that hydrogen atoms react with acetamide in a way that might contribute to the formation of complex organic molecules in space. This research provides insights into the potential role of similar compounds in astrochemical processes (Haupa, Ong, & Lee, 2020).
Crystal Structure Analysis : Several studies have investigated the crystal structures of compounds related to 2-chloro-N-(2-chloroethyl)acetamide. These studies, including work by Saravanan, Priya, Anand, Kabilan, and Selvanayagam (2016), offer insights into the molecular configurations and interactions of these compounds. Understanding the crystal structures is crucial for predicting and manipulating the chemical properties and reactivities of these substances (Saravanan et al., 2016).
Synthesis and Optical Properties : Jansukra and colleagues (2021) explored the synthesis and optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, a compound closely related to 2-chloro-N-(2-chloroethyl)acetamide. Their findings contribute to the understanding of the chemical behavior and potential applications of these types of compounds in various fields (Jansukra et al., 2021).
Biodegradation of Related Compounds : A study by Wang, Zhou, Li, Dong, Hou, Huang, and Cui (2015) focused on the biodegradation of acetochlor, a compound similar to 2-chloro-N-(2-chloroethyl)acetamide. They identified key enzymes involved in the degradation process. This research is relevant for understanding the environmental impact and degradation pathways of similar compounds (Wang et al., 2015).
Polarity and Structure Analysis : Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, and Sharova (2015) studied the conformations and polarity of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, which share structural similarities with 2-chloro-N-(2-chloroethyl)acetamide. Their research offers valuable information on the physical and chemical properties of these compounds (Ishmaeva et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCOHGQSOLWBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318191 | |
Record name | 2-chloro-N-(2-chloroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloroethyl)acetamide | |
CAS RN |
13627-28-6 | |
Record name | NSC327202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(2-chloroethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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